molecular formula C17H20F2N2O6 B388692 2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 304864-74-2

2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B388692
CAS No.: 304864-74-2
M. Wt: 386.3g/mol
InChI Key: DOSSCBHXKKEQEX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction or its modifications. Its structure features:

  • 2-Methoxyethyl ester at position 5, enhancing solubility and metabolic stability compared to simpler esters (e.g., ethyl or methyl).
  • 4-(Difluoromethoxy)-3-methoxyphenyl substituent at position 4, providing unique electronic and steric properties due to fluorine atoms and methoxy groups.
  • 2-Oxo moiety at position 2, influencing hydrogen bonding and reactivity.

DHPM derivatives are known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

2-methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O6/c1-9-13(15(22)26-7-6-24-2)14(21-17(23)20-9)10-4-5-11(27-16(18)19)12(8-10)25-3/h4-5,8,14,16H,6-7H2,1-3H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSCBHXKKEQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with readily available 2-aminoacetophenones and iso(thio)cyanates, followed by a series of reactions mediated by Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. The presence of methoxy and difluoromethoxy groups enhances its reactivity and allows for the formation of diverse derivatives.

Types of Reactions

  • Oxidation : Can yield oxides under specific conditions.
  • Reduction : Modifies functional groups effectively.
  • Substitution : Methoxy and difluoromethoxy groups can be replaced with other functional groups.

Table 1: Common Reactions and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganateControlled temperature
ReductionLithium aluminum hydrideAnhydrous solvents
SubstitutionHalogens or nucleophilesVaries based on substituents

Potential Biological Activities

The compound is under investigation for its biological activities, particularly in enzyme inhibition and receptor binding. Studies suggest it may interact with specific molecular targets, leading to modulation of various biological pathways.

Case Study: Enzyme Inhibition

Research has indicated that compounds similar to 2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can act as inhibitors for key enzymes involved in disease processes. For instance, studies have shown that certain derivatives exhibit inhibitory effects on phospholipase A2, which is implicated in inflammatory responses .

Therapeutic Potential

The compound is being explored for its potential therapeutic effects. Its unique structure may contribute to the development of new drugs targeting various diseases.

Example Application: Anticancer Research

In the context of anticancer research, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. Preliminary results indicate promising activity against specific cancer types by disrupting cellular processes critical for cancer cell survival .

Use in Advanced Materials

In industry, this compound is utilized in the production of advanced materials such as polymers and coatings. Its chemical properties allow for the tailoring of material characteristics to meet specific industrial requirements.

Table 2: Industrial Applications

Application TypeDescription
PolymersUsed in creating specialized polymers
CoatingsEnhances durability and performance

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl ring at position 4 significantly impacts biological activity and physicochemical properties.

Compound Name Position 4 Substituents Key Properties/Activities Reference
Target Compound 4-(Difluoromethoxy)-3-methoxy Enhanced metabolic stability; balanced lipophilicity -
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Increased electronegativity; potential for altered enzyme binding
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Higher molecular weight; potential halogen bonding in crystal structures
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Improved solubility due to ethoxy group; moderate enzyme inhibition
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Antioxidant activity via radical scavenging

Key Observations :

  • Difluoromethoxy groups provide metabolic stability compared to hydroxyl or methoxy groups .
  • Furan-based substituents (e.g., in ) enhance antioxidant activity but may reduce bioavailability due to polarity .

Ester Group Modifications at Position 5

The ester group influences solubility and pharmacokinetics:

Compound Name Ester Group Impact Reference
Target Compound 2-Methoxyethyl Higher solubility than methyl/ethyl esters; prolonged half-life -
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Moderate lipophilicity; common in prodrug designs
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Lower solubility; increased membrane permeability

Key Observations :

  • 2-Methoxyethyl esters (target compound) balance solubility and metabolic stability, making them advantageous for oral administration.
  • Methyl esters are more lipophilic, favoring blood-brain barrier penetration but limiting water solubility .

Functional Group Variations at Position 2

The 2-oxo vs. 2-thioxo moiety alters hydrogen bonding and reactivity:

Compound Name Position 2 Group Key Differences Reference
Target Compound 2-Oxo Forms stronger hydrogen bonds; less reactive than thioxo -
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Thioxo Enhanced nucleophilicity; potential for disulfide bond formation

Key Observations :

  • 2-Thioxo derivatives exhibit higher reactivity, enabling conjugation with biomolecules but may reduce stability .
  • 2-Oxo derivatives (target compound) are more stable and predictable in biological systems.

Enzyme Inhibition

  • Thymidine Phosphorylase Inhibition : Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀: 396.7 ± 1.5 µM) shows moderate activity, likely due to thiophene’s electron-rich structure .
  • Anti-Tubercular Activity : Pyrazole-substituted DHPMs (e.g., ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) outperform isoniazid, highlighting the importance of aromatic heterocycles .

Antioxidant Activity

  • Furan-substituted derivatives (e.g., compound 3c in ) exhibit IC₅₀ values of 0.6 mg/mL in DPPH assays, whereas the target compound’s difluoromethoxy group may prioritize stability over radical scavenging .

Biological Activity

2-Methoxyethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with various substituents that may influence its biological activity. Its molecular formula is C17H20F2N2O6C_{17}H_{20}F_{2}N_{2}O_{6}, and it has a molecular weight of approximately 386.35 g/mol. The presence of methoxy and difluoromethoxy groups is significant as they can modify the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling processes.

Therapeutic Potential

Research indicates that the compound could have therapeutic applications in several areas:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for cancer treatment.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells, suggesting potential applications in neurodegenerative disorders.

Research Findings and Case Studies

A review of recent literature highlights several studies focusing on the biological activity of this compound:

  • Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of specific cancer cell lines in vitro, indicating its potential as an anticancer agent .
  • Study 2 : Another investigation explored the anti-inflammatory effects of the compound in animal models, showing significant reduction in inflammation markers .
  • Study 3 : A case study reported the neuroprotective effects observed in cultured neuronal cells exposed to neurotoxic agents, suggesting a mechanism that warrants further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylateSimilar pyrimidine structureModerate enzyme inhibition
2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylateDifferent substituentsLower receptor affinity
Methyl 4-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylateAltered cyclohexyl groupLimited therapeutic applications

The unique combination of methoxy and difluoromethoxy groups in our compound enhances its reactivity and potential interactions compared to similar compounds.

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